Cas no 555155-09-4 (6-fluoro-1-benzofuran-7-carbaldehyde)

6-Fluoro-1-benzofuran-7-carbaldehyde is a fluorinated benzofuran derivative featuring an aldehyde functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom enhances its reactivity and metabolic stability, making it valuable for designing bioactive molecules. The aldehyde group allows for further functionalization through condensation, reduction, or nucleophilic addition reactions. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive aldehyde moiety.
6-fluoro-1-benzofuran-7-carbaldehyde structure
555155-09-4 structure
Product Name:6-fluoro-1-benzofuran-7-carbaldehyde
CAS No:555155-09-4
MF:C9H5FO2
MW:164.133206129074
MDL:MFCD18822720
CID:868428
PubChem ID:11389581
Update Time:2025-10-30

6-fluoro-1-benzofuran-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofurancarboxaldehyde,6-fluoro-(9CI)
    •  
    • 6-fluoro-1-benzofuran-7-carbaldehyde
    • 555155-09-4
    • EN300-843509
    • SY278168
    • 6-FLUORO-7-BENZOFURANCARBOXALDEHYDE
    • SCHEMBL5259119
    • MFCD18822720
    • 6-fluorobenzofuran-7-carbaldehyde
    • DB-428755
    • MDL: MFCD18822720
    • Inchi: 1S/C9H5FO2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-5H
    • InChI Key: XNOVXCXIFROOPP-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C=COC=2C=1C=O

Computed Properties

  • Exact Mass: 164.02735756g/mol
  • Monoisotopic Mass: 164.02735756g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 6-fluoro-1-benzofuran-7-carbaldehyde

Professional Introduction to 6-fluoro-1-benzofuran-7-carbaldehyde (CAS No. 555155-09-4)

6-fluoro-1-benzofuran-7-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 555155-09-4, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a formyl group at the 7-position and a fluorine substituent at the 6-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active agents.

The benzofuran scaffold is a privileged structure in drug discovery, featuring prominently in numerous therapeutic agents due to its ability to interact with biological targets in multiple ways. The introduction of fluorine atoms into aromatic systems is a common strategy in medicinal chemistry, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity. In the case of 6-fluoro-1-benzofuran-7-carbaldehyde, the fluorine atom at the 6-position likely influences the compound's reactivity and interactions with biological macromolecules, while the aldehyde functionality at the 7-position provides a reactive handle for further derivatization.

Recent advancements in synthetic methodologies have enabled more efficient access to fluorinated benzofurans, including 6-fluoro-1-benzofuran-7-carbaldehyde. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, palladium-catalyzed oxidative cyclizations, and directed functionalization strategies have streamlined the synthesis of these complex molecules. These developments have not only improved yields but also allowed for greater structural diversity, facilitating the exploration of novel pharmacophores.

The utility of 6-fluoro-1-benzofuran-7-carbaldehyde as a building block in drug discovery is underscored by its incorporation into various lead compounds targeting different therapeutic areas. For instance, studies have demonstrated its role in the synthesis of compounds with potential antimicrobial and antiviral properties. The fluorine atom's ability to enhance binding interactions with enzymes and receptors has been exploited to develop more potent and selective inhibitors. Additionally, the aldehyde group serves as a versatile coupling partner, enabling the attachment of diverse pharmacophoric moieties through condensation reactions or nucleophilic addition.

In particular, recent research has highlighted the significance of fluorinated benzofurans in oncology. Several preclinical studies have shown that compounds derived from 6-fluoro-1-benzofuran-7-carbaldehyde exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The structural features of these derivatives have been optimized to improve their bioavailability and target specificity. Moreover, computational modeling and molecular docking studies have provided insights into how fluorine substitution influences binding affinity and pharmacokinetic profiles, guiding the design of next-generation anticancer agents.

The role of 6-fluoro-1-benzofuran-7-carbaldehyde extends beyond oncology; it has also been explored in neurodegenerative disease research. The benzofuran core is structurally related to several known neuroactive compounds, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Functional groups like aldehydes are frequently employed in peptidomimetic chemistry, where they facilitate amide bond formation—a critical step in constructing biologically active peptides. By leveraging 6-fluoro-1-benzofuran-7-carbaldehyde, researchers can develop novel peptidomimetics with enhanced stability and bioavailability.

The synthesis and application of 6-fluoro-1-benzofuran-7-carbaldehyde also align with broader trends in green chemistry and sustainable drug development. Modern synthetic routes increasingly emphasize atom economy, minimal waste generation, and environmentally benign conditions. Catalytic processes that utilize transition metals like palladium or copper have gained prominence for their efficiency and selectivity. Additionally, solvent-free or aqueous-phase reactions are being developed to reduce reliance on hazardous organic solvents.

Future directions in the study of 6-fluoro-1-benzofuran-7-carbaldehyde may involve exploring its derivatives as probes for understanding enzyme mechanisms or as starting points for developing new therapeutic modalities. Advances in biocatalysis could further enhance synthetic pathways by employing engineered enzymes for selective functionalization. Furthermore, interdisciplinary approaches combining organic chemistry with computational biology will continue to drive innovation in this field.

In conclusion,6-fluoro-1-benzofuran-7-carbaldehyde (CAS No. 555155-09-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a benzofuran scaffold with fluorine substitution and an aldehyde group—make it a versatile intermediate for synthesizing biologically active molecules. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,6-fluoro-1-benzofuran-7-carbaldehyde is poised to play an increasingly important role in the discovery and development of novel therapeutic agents across multiple disease areas.

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